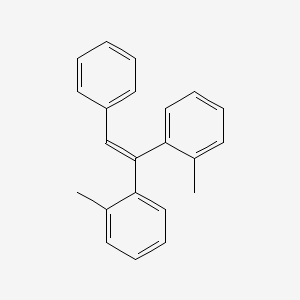
1,1-Bis(O-tolyl)-2-phenylethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(O-tolyl)-2-phenylethylene is an organic compound that belongs to the class of diarylethylenes This compound is characterized by the presence of two ortho-tolyl groups and one phenyl group attached to an ethylene backbone
準備方法
The synthesis of 1,1-Bis(O-tolyl)-2-phenylethylene typically involves the reaction of ortho-tolylmagnesium bromide with benzophenone. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran. The reaction mixture is then subjected to hydrolysis to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,1-Bis(O-tolyl)-2-phenylethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding ethane derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong electrophiles such as halogens or nitro groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in ethane derivatives.
科学的研究の応用
1,1-Bis(O-tolyl)-2-phenylethylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities, including its interactions with various biomolecules.
Medicine: Preliminary studies suggest that derivatives of this compound may have pharmacological properties, although more research is needed to confirm these findings.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 1,1-Bis(O-tolyl)-2-phenylethylene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. These interactions can influence the reactivity and stability of the metal complexes, making them useful in catalysis and other applications. The pathways involved in these interactions depend on the specific metal and reaction conditions.
類似化合物との比較
1,1-Bis(O-tolyl)-2-phenylethylene can be compared with other similar compounds such as:
1,1-Bis(diphenylphosphino)ferrocene: This compound is also a diarylethylene but with different substituents. It is commonly used as a ligand in homogeneous catalysis.
1,2-Bis(diphenylphosphino)ethane: Another diarylethylene with different substituents, used in various catalytic applications.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical properties and reactivity. This makes it a valuable compound for specific applications where other diarylethylenes may not be as effective.
特性
CAS番号 |
78579-07-4 |
|---|---|
分子式 |
C22H20 |
分子量 |
284.4 g/mol |
IUPAC名 |
1-methyl-2-[1-(2-methylphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-10-6-8-14-20(17)22(16-19-12-4-3-5-13-19)21-15-9-7-11-18(21)2/h3-16H,1-2H3 |
InChIキー |
GAARHGKTZRBHCU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=CC2=CC=CC=C2)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


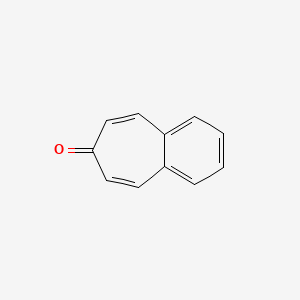

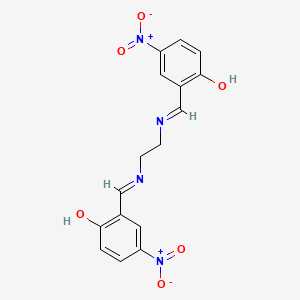


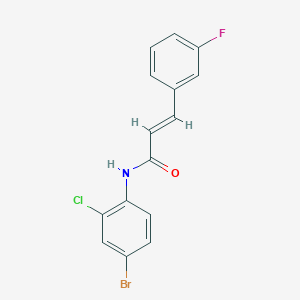
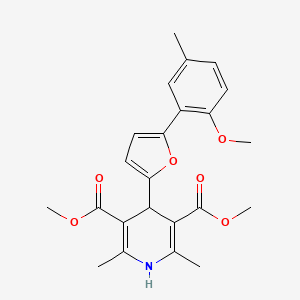


![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile](/img/structure/B11940225.png)
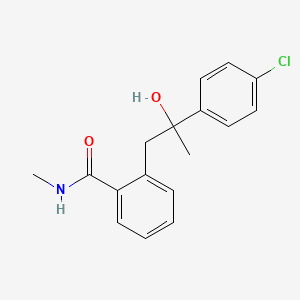

![(1S,6S)-7,8-Dimethyl-1-phenylbicyclo[4.2.0]octa-3,7-diene](/img/structure/B11940247.png)

